molecular formula C10H10BrN3O B11854055 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11854055
M. Wt: 268.11 g/mol
InChI Key: SFYTUIUKVCBKKC-UHFFFAOYSA-N
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Description

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the nitrogen atom enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .

Scientific Research Applications

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Comparison: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which enhance its reactivity and potential biological activities. Compared to other similar compounds, it exhibits distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities, particularly in the context of antimicrobial and antitubercular properties. This article explores the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens, along with structure-activity relationship (SAR) data and pharmacokinetic profiles.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the functionalization of imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom at the 6-position is crucial for its biological activity, as it influences lipophilicity and binding interactions with biological targets.

Antitubercular Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as effective agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Specifically, this compound has shown promising in vitro activity.

  • Minimum Inhibitory Concentration (MIC): Research indicates that compounds in this class exhibit MIC values in the low nanomolar range against Mtb strains. For instance, some derivatives have demonstrated MIC values as low as 0.006 μM against MDR strains .
  • Mechanism of Action: The primary mode of action involves inhibition of the cytochrome bc1 complex (QcrB) within the mycobacterial electron transport chain. This inhibition disrupts ATP synthesis, leading to bacterial cell death .

Other Biological Activities

In addition to antitubercular properties, imidazo[1,2-a]pyridine derivatives have been evaluated for their antibacterial activities against various pathogens:

  • Antibacterial Activity: Studies have shown that these compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions at specific positions have been found to exhibit varying degrees of potency against Klebsiella pneumoniae .

Structure-Activity Relationship (SAR)

The SAR studies conducted on imidazo[1,2-a]pyridine derivatives emphasize the importance of substituents on the core structure. Key findings include:

  • Positioning of Substituents: The presence of halogens at specific positions (e.g., 6 and 8) significantly impacts biological activity. Compounds with bromine at position 6 generally show enhanced potency compared to those without .
  • Lipophilicity: The lipophilic character of these compounds is a crucial factor influencing their permeability and overall bioavailability. Compounds with higher log P values tend to exhibit better anti-parasitic activities .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

ParameterValue
Plasma Protein Binding (%)99.89% (human), 99.64% (mouse)
CYP Inhibition (%)CYP1A2: 26.3; CYP2C9: 32.2
Hepatocytes Remaining (%)0.19% (human)
Liver Microsomes Remaining (%)1.51% (human), 0.15% (mouse)

These parameters indicate that while the compound has high protein binding capabilities, its stability in liver microsomes suggests a potential for rapid metabolism .

Case Studies

Several case studies illustrate the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • In Vitro Efficacy Against MDR-TB: A study reported that a series of imidazo[1,2-a]pyridine carboxamides exhibited remarkable activity against MDR-TB strains with MIC values significantly lower than traditional treatments like isoniazid .
  • Safety Profiles: Evaluations regarding cytotoxicity have shown that many derivatives maintain acceptable safety margins while exerting potent anti-TB activity .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C10H10BrN3O/c1-2-12-10(15)8-5-13-9-4-3-7(11)6-14(8)9/h3-6H,2H2,1H3,(H,12,15)

InChI Key

SFYTUIUKVCBKKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

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